molecular formula C9H5FN2O3 B2523845 8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid CAS No. 1994-12-3

8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid

Cat. No.: B2523845
CAS No.: 1994-12-3
M. Wt: 208.148
InChI Key: QCUVBXDOBQQZRB-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by the presence of a fluorine atom at the 8th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the cinnoline ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

8-fluoro-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-5-3-1-2-4-6(5)11-12-7(8(4)13)9(14)15/h1-3H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUVBXDOBQQZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NN=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the fluorine atom through electrophilic fluorination. The hydroxyl and carboxylic acid groups are usually introduced through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby inhibiting their activity. This can lead to various biological effects, including antibacterial and anticancer activities.

Comparison with Similar Compounds

  • 6-Fluoro-4-hydroxy-quinoline-3-carboxylic acid
  • 8-Chloro-4-hydroxy-cinnoline-3-carboxylic acid
  • 8-Fluoro-4-methoxy-cinnoline-3-carboxylic acid

Comparison: 8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable tool in various research applications.

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